Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate - 306961-02-4

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Catalog Number: EVT-1790053
CAS Number: 306961-02-4
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylates is typically achieved using variations of the Biginelli reaction [, ]. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.

    • Microwave Irradiation: This method allows for shorter reaction times and often results in improved yields. [, , ]
    • Catalyst Systems: A range of catalysts have been employed to improve the reaction, including Lewis acids like BF3•OEt2 [], solid-supported catalysts like CuO@SiO2 [], and heterogeneous catalysts like WO3/ZrO2 []. These catalysts aim to enhance reaction rates and selectivity.
Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate derivatives has been investigated using techniques like single-crystal X-ray diffraction (SC-XRD) [, , , , ] and computational methods like density functional theory (DFT) [, , , , ].

  • Conformation: The dihydropyrimidine ring generally adopts a non-planar conformation, often described as a flattened boat or half-chair [, , ]. The conformation is influenced by substituents on the ring.

  • Intermolecular Interactions: The presence of N-H groups and carbonyl oxygen atoms facilitates hydrogen bonding (N-H⋯O) in the crystal structures of these compounds [, , , , ]. These interactions often lead to the formation of dimers or extended networks in the solid state.

Mechanism of Action
  • Calcium Channel Blocking Activity: Some dihydropyrimidine derivatives are known to exhibit calcium channel blocking activity [, ]. The nature of the substituent at the C-4 position is critical for determining the antagonist or agonist behavior of these compounds towards calcium channels.

Physical and Chemical Properties Analysis
  • Solubility: Solubility is highly dependent on the substituents and the solvent. Studies have investigated the solubility of these compounds in various organic solvents [].

  • Thermal Properties: Thermal properties like melting point and thermal stability are influenced by intermolecular interactions, particularly hydrogen bonding patterns, in the crystal lattice [].

    • NMR Spectroscopy: 1H and 13C NMR spectroscopy are routinely used to characterize these compounds and provide information about their structure and conformation [, , ].
    • IR Spectroscopy: IR spectroscopy is valuable for identifying characteristic functional groups, such as the carbonyl and N-H groups [, ].
    • UV-Visible Spectroscopy: UV-Vis spectroscopy can provide insights into the electronic structure and transitions within the molecule [].
Applications
    • Antimicrobial Activity: Some DHPMs have shown promise as antibacterial and antifungal agents [, ]. Further research is needed to optimize their efficacy and explore their potential as novel antimicrobial therapeutics.
    • Anticancer Activity: Certain DHPM derivatives have demonstrated anticancer activity against various cancer cell lines [, ]. Their ability to interfere with cell proliferation and induce apoptosis makes them promising leads for anticancer drug discovery.
    • Antioxidant Activity: The presence of electron-rich aromatic rings and heteroatoms within some DHPMs allows them to scavenge free radicals, suggesting potential as antioxidant agents [, ].
    • Fluorescence Properties: Some DHPM derivatives exhibit fluorescence, making them potentially useful in fluorescent probes and sensors []. The development of DHPM-based fluorescent materials could have applications in bioimaging, sensing, and optoelectronic devices.

Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

  • Compound Description: This compound is a derivative of dihydropyrimidine obtained through regioselective oxidative dehydrogenation using cerium ammonium nitrate. [] Its structure, including tautomeric form, was confirmed through single-crystal X-ray diffraction (SC-XRD). [] Additionally, the compound exhibited antimycotic activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. []

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate

  • Compound Description: The crystal structure of this compound reveals corrugated layers of molecules linked through C—H⋯O hydrogen bonds. []

Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC)

  • Compound Description: TFPPC displays hydrogen bonding between its carboxylate side chain and the dihydropyrimidine ring, influencing its molecular conformation. [] DFT studies reveal its optical characteristics and electrostatic potential. [] Docking studies suggest potential antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound serves as a key intermediate in a novel, cost-effective, and scalable synthesis of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. []

Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

  • Compound Description: This compound lies on a mirror plane with an intramolecular C—H⋯O hydrogen bond, forming zigzag chains along the a-axis direction through weak intermolecular C—H⋯O hydrogen bonds. [] Additionally, π–π interactions involving the pyridine and benzene rings lead to the formation of parallel layers in its crystal structure. []

Ethyl 2′-Amino-5′-oxo-1′-(4-phenylthiazol-2-yl)-2-(phenylthio)-1′,4′,5′,6′,7′,8′-hexahydro-[3,4′-biquinoline]-3′-carboxylate Derivatives

  • Compound Description: This series of biquinoline-phenylthiazole hybrids showed promising antimicrobial and anticancer activities. [] Some derivatives exhibited potent inhibitory activity against EGFR and FabH. []

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been reported. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: EDMT's structure has been characterized through UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. [] DFT studies, utilizing the B3LYP/6-311++G(d,p) level of theory, investigated its FMOs, reactivity descriptors, Mulliken atomic charges, and molecular electrostatic potential (MESP). []

Ethyl 5-amino-1-(4-chlorophenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl)-3-(6-chloro-3-pyridylmethylamino)-1H-pyrazole-4-carboxylate

  • Compound Description: In this compound, the terminal ethyl carboxylate group lies almost coplanar with the pyrazole ring. [] Intramolecular N—H⋯O hydrogen bonds influence its conformation, while C—H⋯π interactions contribute to its crystal packing. []

1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

  • Compound Description: This series of compounds exhibited significant anticancer activity against the MCF-7 breast cancer cell line. []

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound exhibits polymorphism, crystallizing in both triclinic and monoclinic forms. [] The dihydropyrimidine ring adopts a screw-boat conformation, with the furan ring positioned axially. [] In the crystal structure, molecules form inversion dimers through N—H⋯O hydrogen bonds, further connected by N—H⋯O and C—H⋯O hydrogen bonds to form chains. []

Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives

  • Compound Description: These derivatives were synthesized via microwave-assisted condensation reactions and evaluated for anticancer activity. [] Docking studies suggested their potential as anticancer agents. []

(μ-6-Oxido-4-oxo-1,2-dihydropyrimidine-5-carboxylato-κ4 O5,O6:O2,N3)bis[aquabis(4-oxido-2-oxo-1,2-dihydropyrimidin-3-ium-5-carboxylato-κ2 O4,O5)(1,10-phenanthroline-κ2 N,N′)neodymium(III)] hexahydrate

  • Compound Description: This neodymium (III) complex features a bridging 2,4-dihydroxypyrimidine-5-carboxylate dianion and demonstrates the coordination chemistry of this class of compounds. []

Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate

  • Compound Description: The crystal structure of this compound reveals weak C—HOxqn⋯OEthx and C—HPhyl⋯OCarbx (Oxqn = oxoquinolin, Ethx = ethoxy, Phyl = phenyl and Carbx = carboxylate) hydrogen bonds, forming a 3D network. [] π–π interactions between the oxoquinoline rings further stabilize the structure. []

Methyl 6-(1,2-Di(methoxycarbonyl))-8-(ethyl Carbamoylformyl)-2-oxo-2H-chromene-4-carboxylate

  • Compound Description: This compound, along with its E/Z isomers, results from the triphenylphosphine-mediated reaction of dimethyl acetylenedicarboxylate with ethyl (2-hydroxyphenylcarbamoyl)formate. []

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: This class of compounds is known for its calcium channel blocking activity, where the substituent at the C-4 position plays a crucial role in determining antagonist/agonist behavior. []

Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: In this compound, the hexahydroquinoline system adopts a half-chair conformation. [] N–H...O hydrogen bonds form inversion dimers, while C—H...O and C—H...Cl hydrogen bonds contribute to the three-dimensional network within the crystal structure. []

Ethyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EMOTTC)

  • Compound Description: EMOTTC, extracted from truffles, shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Haemophilus influenzae, and Pseudomonas aeruginosa. []

Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound reveals a flattened boat conformation for the dihydropyrimidine ring. [] Molecules form inversion dimers through N—H⋯O hydrogen bonds, further connected by N—H⋯O and C—H⋯O hydrogen bonds and π–π interactions to create a three-dimensional structure. []

6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MOPTHPC)

  • Compound Description: MOPTHPC has been synthesized and analyzed using DFT at the B3LYP/6-311G(d,p) level of theory to determine its optimized geometry, quantum chemical parameters, and molecular electrostatic potential (MESP). []

Ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound shows that the dihydropyrimidine ring adopts a flattened envelope conformation, stabilized by an intramolecular C—H⋯O hydrogen bond. [] Intermolecular N—H⋯O hydrogen bonds link the molecules into inversion dimers. []

(6-Oxido-2-oxo-1,2-dihydropyrimidine-5-carboxylato-κ2 O5,O6)(4-oxido-2-oxo-1,2-dihydropyrimidin-3-ium-5-carboxylato-κ2 O4,O5)bis(1,10-phenanthroline-κ2 N,N′)erbium(III) dihydrate

  • Compound Description: This erbium (III) complex showcases the coordination behavior of 1,2-dihydropyrimidine-5-carboxylate ligands with lanthanide ions. []

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (ECM3CTC)

  • Compound Description: This compound has been extensively studied using FT-IR, FT-Raman, NMR, UV-Vis spectroscopy, and DFT calculations at the B3LYP/6-311++G(d,p) level. [] These studies focused on understanding its vibrational frequencies, optimized geometry, stability, charge delocalization, and potential energy surface. [] Docking studies were performed to assess its potential biological activity. []

Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound exhibits solvatomorphism, forming different crystal structures depending on the solvent used during crystallization. [] Hydrogen-bonding interactions play a significant role in the crystal packing of this compound. []

Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

  • Compound Description: LaSOM® 293, synthesized via a Biginelli reaction followed by Huisgen cycloaddition, demonstrates a convergent synthetic strategy for creating complex heterocyclic systems containing the 1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold. []

Poly[[diaquamanganese(II)]-μ3-4-oxido-2-oxo-1,2-dihydropyrimidine-5-carboxylato-κ4 O4,O5:O2:O2]

  • Compound Description: This manganese (II) coordination polymer demonstrates the ability of 1,2-dihydropyrimidine-5-carboxylate derivatives to act as bridging ligands in the formation of extended solid-state structures. []

Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound has been reported. []

(±)-Ethyl 5′-(difluoromethyl)-2-oxo-4′,5′-dihydrospiro[indoline-3,3′-pyrazole]-4′-carboxylate

  • Compound Description: The crystal structure of this compound has been reported. []

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound, a “heterostilbene” derivative, was obtained as an unexpected product during a Biginelli reaction. [] Its structure was determined through FTIR, HRESIMS, 1D and 2D NMR. []

(4-Oxido-2-oxo-1,2-dihydropyrimidine-5-carboxylato-κ2 O4,O5)(4-oxido-2-oxo-1,2-dihydropyrimidin-3-ium-5-carboxylato-κ2 O4,O5)bis(1,10-phenanthroline-κ2 N,N′)gadolinium(III) dihydrate

  • Compound Description: This gadolinium(III) complex showcases the coordination behavior of 1,2-dihydropyrimidine-5-carboxylate ligands. []

(2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylato-κ2 O4,O5)(4-oxido-2-oxo-1,2-dihydropyrimidine-5-carboxylato-κ2 O4,O5)bis(1,10-phenanthroline-κ2 N,N′)yttrium(III) dihydrate

  • Compound Description: This yttrium(III) complex demonstrates the coordination behavior of 1,2-dihydropyrimidine-5-carboxylate ligands. []

Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate Derivatives

  • Compound Description: This series of derivatives was synthesized via nucleophilic substitution reactions and evaluated for their antioxidant activity using DPPH and hydroxy radical induced DNA strand scission assays. []

Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

  • Compound Description: This series of compounds was synthesized and characterized, and some derivatives were further reacted to yield pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives. []

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The thermodynamic properties of this compound, specifically enthalpy and entropy of dissolution and mixing, have been studied in various organic solvents. []

Ethyl/Methyl 4-(3-Aryl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylates

  • Compound Description: This series of compounds was synthesized using a green heterogeneous catalyst via a one-pot three-component condensation reaction under solvent-free conditions. []

N’-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydropyrimidine-5-carbohydrazide

  • Compound Description: This compound, synthesized via a domino reaction involving a Biginelli reaction, is proposed as a potential anti-plasmodial agent. []

Ethyl-4-(4-Substitutedphenyl)-6-Methyl-2-oxo/Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Derivatives

  • Compound Description: This series of pyrimidine derivatives was studied using DFT and Fukui function analysis to understand their electrophilic and nucleophilic behavior. [] The study aimed to identify factors influencing their reactivity towards electrophiles and nucleophiles. []

Ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate

  • Compound Description: This compound's crystal structure reveals a shallow envelope conformation for the central heterocyclic ring and a twisted conformation for the cyclopentane ring. [] C—H⋯O and C—H⋯Cl interactions contribute to the crystal packing. []
  • Compound Description: This compound is formed through a domino reaction involving inverse electron demand Diels–Alder (IEDDA) reactions. []

Ethyl 4-(4-(benzyloxy) phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate

  • Compound Description: This pyrimidine derivative was synthesized using SiCl4 as a catalyst and characterized using various spectroscopic techniques. [] In vitro studies demonstrated its antioxidant activity against DPPH and hydroxyl radicals. [] In vivo studies using Drosophila melanogaster revealed its radioprotective properties. []

Properties

CAS Number

306961-02-4

Product Name

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

IUPAC Name

ethyl 2-oxo-1H-pyrimidine-6-carboxylate

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11)

InChI Key

NMPUSNGXXUGWPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=NC(=O)N1

Canonical SMILES

CCOC(=O)C1=CC=NC(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.